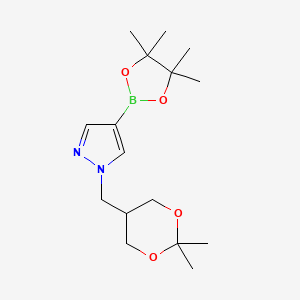
Pareptide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pareptide monohydrochloride is a metabolically stable analog of melatonin inhibitor (MIF). It is commonly used in scientific research due to its stability and specific biological activities. The compound has a molecular formula of C14H27ClN4O3 and a molecular weight of 334.84 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pareptide monohydrochloride typically involves solid-phase peptide synthesis (SPPS) techniques. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method ensures high purity and yield of the final product .
Industrial Production Methods
Industrial production of Pareptide monohydrochloride follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring consistency and efficiency. The use of protecting groups and specific reagents is crucial to prevent side reactions and achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Pareptide monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Pareptide monohydrochloride can lead to the formation of oxidized peptide derivatives, while reduction can yield reduced peptide analogs .
Aplicaciones Científicas De Investigación
Pareptide monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It serves as a tool for investigating the biological activities of melatonin inhibitors.
Medicine: It is utilized in preclinical studies to explore its potential therapeutic effects.
Industry: It is employed in the development of peptide-based drugs and other pharmaceutical products .
Mecanismo De Acción
The mechanism of action of Pareptide monohydrochloride involves its interaction with specific molecular targets, such as melatonin receptors. By inhibiting melatonin, it can modulate various physiological processes, including sleep-wake cycles and immune responses. The compound’s stability allows for prolonged activity in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Melatonin: A natural hormone that regulates sleep-wake cycles.
Melatonin Inhibitors: Compounds that inhibit the activity of melatonin, similar to Pareptide monohydrochloride.
Uniqueness
Pareptide monohydrochloride is unique due to its metabolic stability, which allows for prolonged biological activity compared to other melatonin inhibitors. This stability makes it a valuable tool in scientific research and potential therapeutic applications .
Propiedades
Número CAS |
63236-23-7 |
|---|---|
Fórmula molecular |
C14H27ClN4O3 |
Peso molecular |
334.84 g/mol |
Nombre IUPAC |
(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-N-methylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H26N4O3.ClH/c1-9(2)7-11(13(20)17-8-12(15)19)18(3)14(21)10-5-4-6-16-10;/h9-11,16H,4-8H2,1-3H3,(H2,15,19)(H,17,20);1H/t10-,11+;/m0./s1 |
Clave InChI |
GOTJGGBFFYUZOH-VZXYPILPSA-N |
SMILES isomérico |
CC(C)C[C@H](C(=O)NCC(=O)N)N(C)C(=O)[C@@H]1CCCN1.Cl |
SMILES canónico |
CC(C)CC(C(=O)NCC(=O)N)N(C)C(=O)C1CCCN1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


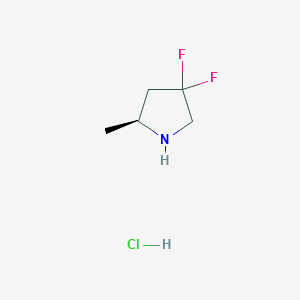
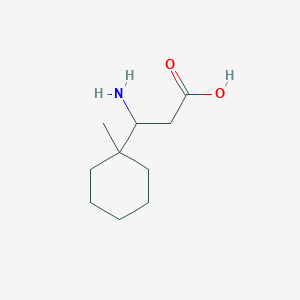
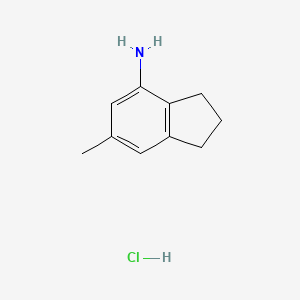
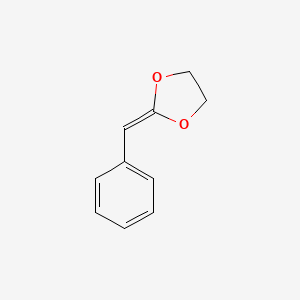
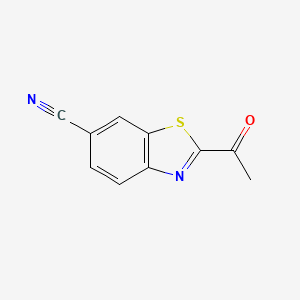

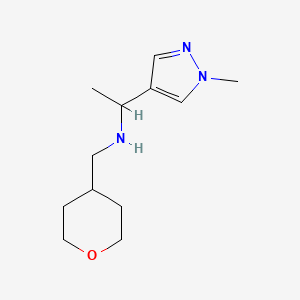
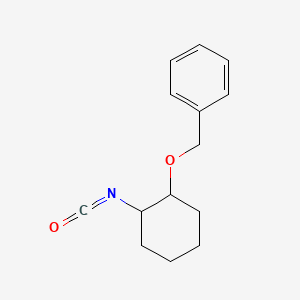

![[4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12086928.png)
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12086934.png)
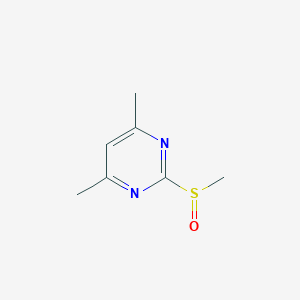
![5-Chloro-6,7-dihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one](/img/structure/B12086948.png)
